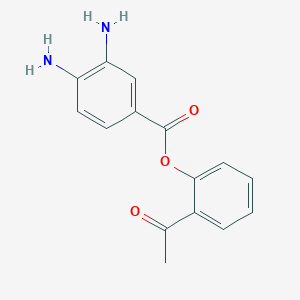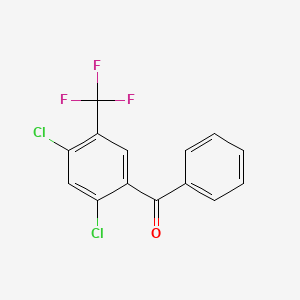
2,4-Dichloro-5-(trifluoromethyl)benzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-5-(trifluoromethyl)benzophenone: is an organic compound with the molecular formula C14H7Cl2F3O and a molecular weight of 319.11 g/mol . It is a versatile building block used in the production of various fine chemicals and research chemicals . The compound is characterized by its high boiling point of 378.1°C and a density of 1.418 g/cm³ .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-(trifluoromethyl)benzophenone typically involves the trifluoromethylation of benzophenone derivatives. One common method includes the use of gaseous trifluoromethyl iodide (CF3I) as a trifluoromethylation reagent . The reaction is usually carried out under controlled conditions to ensure the selective introduction of the trifluoromethyl group.
Industrial Production Methods: Industrial production of this compound often involves a multi-step process that includes chlorination and trifluoromethylation reactions. The use of transition metal-based catalysts, such as iron fluoride, can enhance the efficiency and yield of the reaction .
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dichloro-5-(trifluoromethyl)benzophenone undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Oxidation: Reagents such as potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzophenone derivatives .
Aplicaciones Científicas De Investigación
2,4-Dichloro-5-(trifluoromethyl)benzophenone has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as a precursor in the development of pharmaceutical agents.
Industry: The compound is employed in the production of agrochemicals and specialty chemicals
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-5-(trifluoromethyl)benzophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, thereby affecting biochemical pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s reactivity and binding affinity to its targets .
Comparación Con Compuestos Similares
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
- 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
Comparison: 2,4-Dichloro-5-(trifluoromethyl)benzophenone is unique due to its benzophenone core structure, which imparts distinct chemical properties compared to pyridine and pyrimidine derivatives. The presence of both chlorine and trifluoromethyl groups enhances its reactivity and makes it a valuable intermediate in various chemical syntheses .
Propiedades
Fórmula molecular |
C14H7Cl2F3O |
|---|---|
Peso molecular |
319.1 g/mol |
Nombre IUPAC |
[2,4-dichloro-5-(trifluoromethyl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C14H7Cl2F3O/c15-11-7-12(16)10(14(17,18)19)6-9(11)13(20)8-4-2-1-3-5-8/h1-7H |
Clave InChI |
XVTDRBGYNNOLDR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2Cl)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2R,4S)-2-pyridin-3-ylpiperidin-4-yl]pyridine](/img/structure/B15132289.png)



![benzyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B15132309.png)

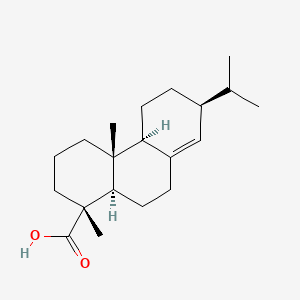

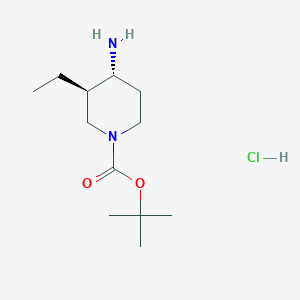
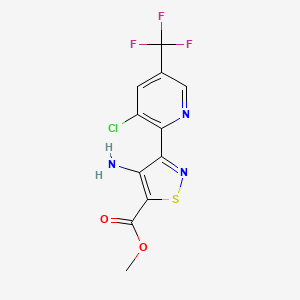

![(T-4)-Bis[|A-(hydroxy-|EO)benzeneacetato-|EO]magnesium](/img/structure/B15132355.png)
